Mal-VC-PAB-DMEA-PNU-159682

ADC payload topoisomerase II inhibition anthracycline cytotoxicity

Auristatin-resistant B-cell malignancies demand next-generation ADC payloads. Mal-VC-PAB-DMEA-PNU-159682 is a ready-to-conjugate drug-linker that delivers pre-activated PNU-159682 via lysosomal cleavage, bypassing CYP3A4-dependent activation and P-gp-mediated efflux. • 5- to 22-fold greater potency than MMAE; >3,000-fold over doxorubicin • Demonstrated full efficacy in MMAE-resistant xenograft models (anti-CD22-NMS249) • Applicable to CD22, CD79b, L1CAM, LRRC15, and other tumor antigens • Benchmark MC-VC-PAB construct for ADC PK and release-kinetic optimization Supplied as ≥95% pure solid; stable at ambient shipping.

Molecular Formula C66H83N9O22
Molecular Weight 1354.4 g/mol
Cat. No. B14753675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-VC-PAB-DMEA-PNU-159682
Molecular FormulaC66H83N9O22
Molecular Weight1354.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O)N9CCOC(C9O2)OC
InChIInChI=1S/C66H83N9O22/c1-34(2)53(71-45(77)16-9-8-10-24-75-46(78)21-22-47(75)79)60(85)70-40(14-12-23-68-63(67)86)59(84)69-37-19-17-36(18-20-37)32-93-64(87)72(4)25-26-73(5)65(88)94-33-44(76)66(89)30-39-50(57(83)52-51(55(39)81)54(80)38-13-11-15-42(90-6)49(38)56(52)82)43(31-66)96-48-29-41-58(35(3)95-48)97-61-62(91-7)92-28-27-74(41)61/h11,13,15,17-22,34-35,40-41,43,48,53,58,61-62,81,83,89H,8-10,12,14,16,23-33H2,1-7H3,(H,69,84)(H,70,85)(H,71,77)(H3,67,68,86)/t35-,40-,41-,43-,48-,53-,58+,61+,62-,66-/m0/s1
InChIKeyOQQPNXLDOPUUFF-HNTVWVLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-VC-PAB-DMEA-PNU-159682 ADC Drug-Linker Conjugate


Mal-VC-PAB-DMEA-PNU-159682 (CAS: 1178887-17-6) is a thiol-reactive drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) . It comprises the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PAB) cleavable linker conjugated to the DMEA-derivatized anthracycline cytotoxin PNU-159682, a highly potent metabolite of nemorubicin that functions as a DNA topoisomerase II inhibitor . The compound serves as a ready-to-conjugate building block for researchers developing ADCs targeting CD22, L1CAM, LRRC15, and other tumor-associated antigens, and is the precursor to the investigational ADC anti-CD22-NMS249 [1].

Mal-VC-PAB-DMEA-PNU-159682: No Generic Substitutes


Drug-linker conjugates incorporating the PNU-159682 payload are not interchangeable due to fundamental differences in linker chemistry and the derivative form of the cytotoxin. The MC-VC-PAB linker is a protease-cleavable dipeptide (valine-citrulline) system designed for lysosomal cleavage following ADC internalization, ensuring intracellular payload release [1]. Alternative constructs such as Mal-PEG4-VC-PAB-DMEA-PNU-159682 introduce PEG spacers that alter hydrophilicity, pharmacokinetics, and conjugation efficiency, while non-cleavable linker variants (e.g., maleimide-only conjugates) fundamentally change the mechanism of payload release and the spectrum of released cytotoxic species . The DMEA-derivatized PNU-159682 in this specific construct is distinct from the native PNU-159682 metabolite and from alternative PNU derivatives used in other linker conjugates, meaning that conjugation outcomes, ADC stability, and ultimately in vivo efficacy are not preserved across analogs [2].

Mal-VC-PAB-DMEA-PNU-159682 Quantitative Evidence


Cytotoxicity vs Doxorubicin

The PNU-159682 payload component of Mal-VC-PAB-DMEA-PNU-159682 exhibits a >3,000-fold greater cytotoxic potency compared to the classic anthracycline doxorubicin, a finding that provides the foundational justification for its selection as an ADC payload over conventional anthracyclines [1]. This differential is critical because prior attempts to develop ADCs using doxorubicin as a payload failed to achieve clinical efficacy, likely due to insufficient drug potency [2].

ADC payload topoisomerase II inhibition anthracycline cytotoxicity

Superior Potency vs MMAE

Direct comparative in vitro cytotoxicity data demonstrate that the free PNU-159682 payload is substantially more potent than monomethyl auristatin E (MMAE), the payload used in FDA-approved ADCs including brentuximab vedotin and pinatuzumab vedotin . This potency differential provides a mechanistic basis for the observation that ADCs constructed with this payload maintain efficacy against tumor models resistant to auristatin-based therapies.

non-Hodgkin lymphoma ADC payload comparison auristatin resistance

Efficacy in Auristatin-Resistant Xenografts

An ADC synthesized using the MC-VC-PAB-DMEA-PNU-159682 linker-payload construct (anti-CD22-NMS249) was directly compared to the MMAE-based comparator pinatuzumab vedotin in xenograft models resistant to auristatin-based ADCs [1]. Resistance to MMAE-based ADCs was found to be driven primarily by P-glycoprotein (P-gp/ABCB1/MDR1) expression. Anti-CD22-NMS249 maintained its full antitumor efficacy in these resistant models, whereas the MMAE-based comparator lost activity [1].

ADC resistance xenograft efficacy P-gp/MDR1 B-cell lymphoma

Osteosarcoma Cure Rates vs MMAE

In a comparative study of ADCs targeting LRRC15 in osteosarcoma, the PNU-159682-payload ADC (LRRC15-PNU) was directly compared to an MMAE-payload ADC (LRRC15-MMAE) targeting the same antigen [1]. The PNU-159682-based ADC demonstrated markedly superior in vivo antitumor activity, with cure rates substantially exceeding those achieved with the MMAE-based comparator in high LRRC15-expressing osteosarcoma xenograft models [1].

osteosarcoma LRRC15 in vivo cure rate PNU-159682

Metabolic Conversion Advantage over Nemorubicin

The PNU-159682 payload is the active metabolite of nemorubicin (MMDX), generated via CYP3A4-mediated metabolism in human liver microsomes [1]. Comparative data show that while the parent prodrug nemorubicin exhibits variable and species-dependent activation, PNU-159682 delivers the active cytotoxic species directly, bypassing the requirement for hepatic CYP3A4 activation [2]. This is particularly significant for ADC applications where payload release occurs intracellularly following linker cleavage, independent of systemic metabolic activation.

prodrug activation CYP3A4 metabolism cross-species translation

Mal-VC-PAB-DMEA-PNU-159682 Application Scenarios


ADCs Targeting Auristatin-Resistant B-Cell Malignancies

The evidence that anti-CD22-NMS249 maintains full efficacy in xenograft models resistant to MMAE-based ADCs positions Mal-VC-PAB-DMEA-PNU-159682 as a strategic choice for constructing next-generation ADCs targeting CD22, CD79b, or other B-cell antigens in NHL. The demonstrated potency advantage of PNU-159682 over MMAE (5- to 22-fold) and the ability to bypass P-gp-mediated resistance [1] makes this construct particularly valuable for programs seeking to address the emerging clinical challenge of auristatin resistance in B-cell malignancies [2].

ADCs for Anthracycline-Sensitive Solid Tumors

The LRRC15-PNU ADC study demonstrating 40-100% cure rates in osteosarcoma xenografts validates the applicability of this linker-payload system in solid tumors [1]. Similarly, the L1CAM-targeting ADC study with PNU-159682 payloads showed robust tumor control in triple-negative breast cancer and lung adenocarcinoma metastasis models [2]. Researchers developing ADCs for solid tumors where anthracyclines are standard of care but dose-limiting cardiotoxicity prevents systemic administration should prioritize this construct, as the targeted delivery approach leverages the exceptional potency of PNU-159682 (>3,000-fold vs doxorubicin) while minimizing off-target exposure [3].

Predictable Payload Potency Independent of CYP3A4

Given that PNU-159682 is the active metabolite of nemorubicin generated by CYP3A4, and that nemorubicin prodrug efficacy depends on variable hepatic metabolism [1], this linker-payload construct is optimal for applications requiring consistent payload potency across heterogeneous tumor microenvironments. The delivery of the pre-activated PNU-159682 species directly to target cells via ADC internalization and lysosomal linker cleavage ensures that therapeutic activity does not depend on the tumor's intrinsic CYP3A4 expression status or the patient's hepatic metabolic capacity [2].

Linker-Payload Optimization Studies

The existence of multiple PNU-159682 linker conjugates with distinct linker architectures (MC-VC-PAB cleavable, Mal-PEG4-VC-PAB with spacer, Mal-C2-Gly3-EDA alternative cleavable, and non-cleavable variants) [1] makes this an excellent reference compound for systematic optimization of ADC pharmacokinetics and payload release kinetics. Researchers can use Mal-VC-PAB-DMEA-PNU-159682 as the benchmark MC-VC-PAB construct against which to evaluate the impact of PEG spacer incorporation, alternative dipeptide sequences, or non-cleavable linker strategies on ADC stability, DAR optimization, and in vivo therapeutic index [2].

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